![molecular formula C12H16N2O3S B13224221 1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate CAS No. 1252046-17-5](/img/structure/B13224221.png)
1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include a fused pyrazinoindole ring system. The presence of this ring system imparts unique chemical and biological properties to the compound, making it a valuable target for synthesis and study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]indole methanesulfonate typically involves multicomponent reactions (MCRs). One common method is the Ugi-four-component condensation, which involves the reaction of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides . This reaction yields Ugi-adducts, which then undergo intramolecular hydroamination in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the use of metal-free conditions and base-mediated approaches, such as using sodium carbonate (Na₂CO₃) in dimethyl sulfoxide (DMSO) at elevated temperatures, can be advantageous for large-scale production .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of hexahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
科学研究应用
1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate has a wide range of scientific research applications:
作用机制
The mechanism of action of 1,2,3,4-tetrahydropyrazino[1,2-a]indole methanesulfonate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the phosphorylation of Akt, a key protein in the signaling pathway involved in cell survival and proliferation . This inhibition leads to the induction of apoptosis in cancer cells, making it a potential anti-cancer agent .
相似化合物的比较
1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyrazino[1,2-a]indole-3-carboxamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
Hexahydro-1,2,3,4-tetrahydropyrazino[1,2-a]indole: The reduced form of the compound, which has different chemical reactivity and biological properties.
Substituted pyrazinoindole derivatives: These compounds have various substituents on the pyrazinoindole ring, leading to a wide range of biological activities.
The uniqueness of this compound lies in its specific structural features and the presence of the methanesulfonate group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
1252046-17-5 |
|---|---|
分子式 |
C12H16N2O3S |
分子量 |
268.33 g/mol |
IUPAC 名称 |
methanesulfonic acid;1,2,3,4-tetrahydropyrazino[1,2-a]indole |
InChI |
InChI=1S/C11H12N2.CH4O3S/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11;1-5(2,3)4/h1-4,7,12H,5-6,8H2;1H3,(H,2,3,4) |
InChI 键 |
TZYZUFXTFMZQKR-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)O.C1CN2C(=CC3=CC=CC=C32)CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B13224140.png)
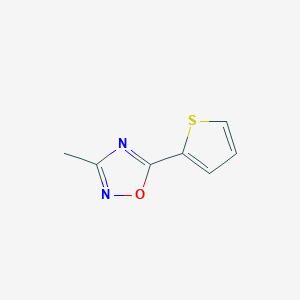
![2,3-Difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13224152.png)

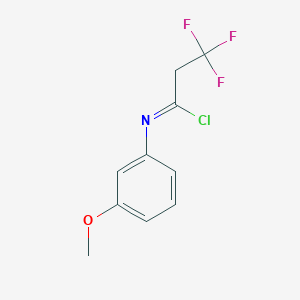
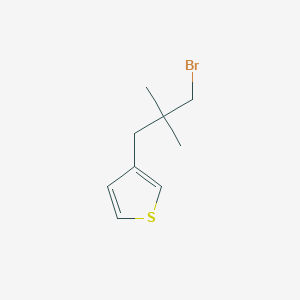
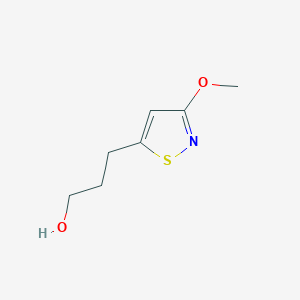
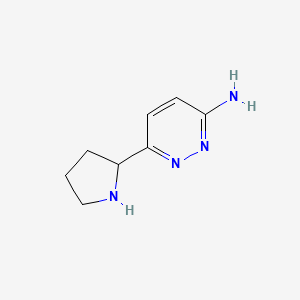
![1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13224166.png)
![2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol](/img/structure/B13224173.png)
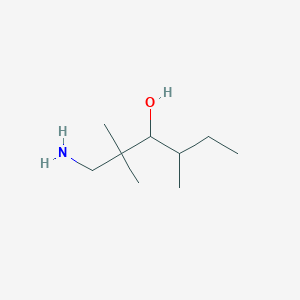
![3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13224191.png)
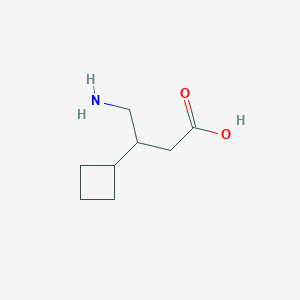
![2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid](/img/structure/B13224211.png)
